molecular formula C4H5ClN2O2 B8063616 1H-pyrazole-4-carboxylic acid;hydrochloride

1H-pyrazole-4-carboxylic acid;hydrochloride

Cat. No. B8063616
M. Wt: 148.55 g/mol
InChI Key: JFJMJFWYFAPVEB-UHFFFAOYSA-N
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Description

1H-pyrazole-4-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C4H5ClN2O2 and its molecular weight is 148.55 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Improved Synthesis Techniques : Improved synthesis methods for 1H-pyrazole-4-carboxylic acid have been developed, significantly increasing the yield from 70% to 97.1% (Dong, 2011).

  • Functionalization Reactions : Studies have explored the functionalization of pyrazole derivatives, including 1H-pyrazole-4-carboxylic acid. These reactions have implications for creating a range of chemically diverse compounds (Yıldırım, Kandemirli, & Demir, 2005); (Yıldırım & Kandemirli, 2006).

  • Optoelectronic Applications : Oligo-pyrazole-based thin films derived from pyrazole derivatives have shown potential in optoelectronic applications due to their favorable optical properties (Cetin, Korkmaz, & Bildirici, 2018).

  • Structural and Spectral Investigations : Research has focused on the structural, spectral, and theoretical investigations of pyrazole-4-carboxylic acid derivatives, contributing to a deeper understanding of their chemical properties (Viveka et al., 2016).

  • Agricultural Applications : Certain pyrazole derivatives have been identified as chemical hybridizing agents in wheat and barley, highlighting their potential agricultural applications (Beck, Lynch, & Wright, 1988).

  • Novel Ligands for Medicinal Chemistry : Synthesis of novel ligands based on pyrazole carboxylic acids, including triazole moieties, has implications for medicinal chemistry and metal complex catalysis (Dalinger et al., 2020).

  • Antibacterial Activities : Derivatives of pyrazole-4-carboxylic acid have been studied for their antibacterial activities, revealing the potential of these compounds in medical applications (Bildirici, Şener, & Tozlu, 2007).

  • Corrosion Inhibition : Pyrazole derivatives have been evaluated as corrosion inhibitors for steel in hydrochloric acid, demonstrating their utility in industrial applications (Herrag et al., 2007).

  • Drug Design and Antimicrobial Activities : Pyrazole-based drug candidates have been modeled for interactions against bacterial DNA gyrase, with the synthesized compounds showing promising antimicrobial activities (Shubhangi et al., 2019).

properties

IUPAC Name

1H-pyrazole-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2.ClH/c7-4(8)3-1-5-6-2-3;/h1-2H,(H,5,6)(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJMJFWYFAPVEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-pyrazole-4-carboxylic acid;hydrochloride
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